molecular formula C19H24ClN3O B4038281 (4-Chloro-2-methylphenyl)-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]methanone

(4-Chloro-2-methylphenyl)-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]methanone

Cat. No.: B4038281
M. Wt: 345.9 g/mol
InChI Key: HSZZKKSFONNSNH-UHFFFAOYSA-N
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Description

(4-Chloro-2-methylphenyl)-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]methanone is a complex organic compound with a unique structure that combines a chlorinated aromatic ring, an imidazole moiety, and a piperidine ring

Scientific Research Applications

(4-Chloro-2-methylphenyl)-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methylphenyl)-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]methanone typically involves multiple steps One common approach starts with the chlorination of 2-methylphenyl to obtain 4-chloro-2-methylphenyl This intermediate is then reacted with 1-ethylimidazole under specific conditions to form the imidazole derivative

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methylphenyl)-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of (4-Chloro-2-methylphenyl)-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • **(4-Chloro-2-methylphenyl)-[1-(1H-imidazol-2-yl)methyl]piperidin-3-yl]methanone
  • **(4-Chloro-2-methylphenyl)-[1-(1H-pyrazol-2-yl)methyl]piperidin-3-yl]methanone

Uniqueness

(4-Chloro-2-methylphenyl)-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]methanone is unique due to the presence of the 1-ethylimidazole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.

Properties

IUPAC Name

(4-chloro-2-methylphenyl)-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O/c1-3-23-10-8-21-18(23)13-22-9-4-5-15(12-22)19(24)17-7-6-16(20)11-14(17)2/h6-8,10-11,15H,3-5,9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZZKKSFONNSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2CCCC(C2)C(=O)C3=C(C=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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